An In-depth Technical Guide to 3,4-Difluoro-2-methoxybenzoic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to 3,4-Difluoro-2-methoxybenzoic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzoic acid core, imparts specific physicochemical properties that are of significant interest in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 3,4-Difluoro-2-methoxybenzoic acid, with a focus on its role as an intermediate in the development of novel therapeutic agents and other advanced materials.
Chemical Structure and Properties
3,4-Difluoro-2-methoxybenzoic acid possesses a well-defined chemical structure that is the foundation of its reactivity and utility in organic synthesis.
Structure:
Caption: Chemical structure of 3,4-Difluoro-2-methoxybenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-Difluoro-2-methoxybenzoic acid is presented in the table below. These properties are crucial for designing synthetic routes and for predicting the behavior of the molecule in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆F₂O₃ | [1][2] |
| Molecular Weight | 188.13 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 137-139 °C | [2] |
| Density | 1.399 g/cm³ | [2] |
| CAS Number | 875664-52-1 | [1] |
| Predicted XlogP | 1.6 | [3] |
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The methoxy protons should appear as a singlet, and the carboxylic acid proton as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the fluorine atoms will show characteristic splitting patterns.
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IR Spectroscopy: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-F stretching bands, and C-O stretching vibrations for the methoxy group and the carboxylic acid.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the carboxylic acid group and other characteristic fragments.
Synthesis
A detailed experimental protocol for the synthesis of 3,4-Difluoro-2-methoxybenzoic acid is not widely published. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related fluorinated and methoxylated benzoic acids. One potential approach involves the selective methoxylation and subsequent oxidation of a suitable difluorinated precursor.
A related synthesis of 3,4-difluoro-2-hydroxybenzoic acid from 2,3,4-trifluorobenzoic acid has been reported and could potentially be adapted.[4] This would involve the selective nucleophilic substitution of the fluorine at the 2-position with a methoxy group, followed by hydrolysis of the ester if the starting material is an ester.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 3,4-Difluoro-2-methoxybenzoic acid.
Applications in Research and Drug Development
3,4-Difluoro-2-methoxybenzoic acid is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of fluorine atoms can significantly alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
Role in Medicinal Chemistry
Fluorinated benzoic acids are important scaffolds in drug discovery. While specific examples for 3,4-Difluoro-2-methoxybenzoic acid are not extensively documented, its structural motifs are found in various biologically active compounds. For instance, related fluorinated and methoxylated benzoic acids have been used as building blocks for:
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Antimicrobial agents: The incorporation of fluorine can enhance the antimicrobial activity of certain compounds.[4]
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Anticancer agents: Fluorinated compounds are prevalent in oncology drug development.[4]
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Active Pharmaceutical Ingredients (APIs): This molecule serves as a starting material for the synthesis of a wide range of APIs.[2]
Conceptual Experimental Workflow for a Medicinal Chemistry Application:
Caption: A conceptual workflow for utilizing 3,4-Difluoro-2-methoxybenzoic acid in a drug discovery program.
Agrochemical Research
Similar to its role in pharmaceuticals, 3,4-Difluoro-2-methoxybenzoic acid can be used in the development of new herbicides and pesticides.[2] The fluorinated methoxybenzoic acid scaffold can be modified to create compounds with enhanced efficacy and selectivity for specific agricultural targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3,4-Difluoro-2-methoxybenzoic acid. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.
General Safety Recommendations:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area or in a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
3,4-Difluoro-2-methoxybenzoic acid is a specialized chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with tailored biological activities. While detailed experimental data and specific applications are not yet widely available in the public literature, the foundational knowledge of its structure and properties, along with the established utility of related compounds, underscores its importance as a building block for future innovations. Further research into the synthesis, characterization, and application of this molecule is warranted to fully unlock its potential.
